molecular formula C22H34O6 B14252535 8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid CAS No. 397250-31-6

8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid

Cat. No.: B14252535
CAS No.: 397250-31-6
M. Wt: 394.5 g/mol
InChI Key: SPVVFPIUUXQLHK-UHFFFAOYSA-N
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Description

8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid is an organic compound with the molecular formula C22H34O6 It is characterized by the presence of a phenylenebis(oxy) group flanked by two octanoic acid chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid typically involves the reaction of 1,4-dihydroxybenzene with octanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired diacid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include primary or secondary alcohols.

    Substitution: Products include nitro or halogenated derivatives of the original compound.

Scientific Research Applications

8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenylenebis(oxy) group can participate in hydrogen bonding and other non-covalent interactions, influencing the activity of target proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[1,4-Phenylenebis(oxy)]diacetic acid: Similar structure but with shorter acetic acid chains.

    5,5’-[1,4-Phenylenebis(methyleneoxy)]diisophthalic acid: Contains isophthalic acid groups instead of octanoic acid chains.

Uniqueness

8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid is unique due to its longer octanoic acid chains, which can impart different physical and chemical properties compared to its shorter-chain analogs

Properties

CAS No.

397250-31-6

Molecular Formula

C22H34O6

Molecular Weight

394.5 g/mol

IUPAC Name

8-[4-(7-carboxyheptoxy)phenoxy]octanoic acid

InChI

InChI=1S/C22H34O6/c23-21(24)11-7-3-1-5-9-17-27-19-13-15-20(16-14-19)28-18-10-6-2-4-8-12-22(25)26/h13-16H,1-12,17-18H2,(H,23,24)(H,25,26)

InChI Key

SPVVFPIUUXQLHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCCCCC(=O)O)OCCCCCCCC(=O)O

Origin of Product

United States

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